molecular formula C12H11FN2O2S B2740404 N-(4-aminophenyl)-4-fluorobenzenesulfonamide CAS No. 793727-98-7

N-(4-aminophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2740404
CAS No.: 793727-98-7
M. Wt: 266.29
InChI Key: UPMPABCBSLHARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminophenyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with an amino group and a fluorine atom, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+4-AminophenylamineThis compound+HCl\text{4-Fluorobenzenesulfonyl chloride} + \text{4-Aminophenylamine} \rightarrow \text{this compound} + \text{HCl} 4-Fluorobenzenesulfonyl chloride+4-Aminophenylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in N-(4-aminophenyl)-4-fluorobenzenesulfonamide can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: N-(4-acylaminophenyl)-4-fluorobenzenesulfonamide

    Oxidation: 4-fluorobenzenesulfonic acid derivatives

    Reduction: this compound derivatives with reduced functional groups

Scientific Research Applications

Chemistry: N-(4-aminophenyl)-4-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Comparison with Similar Compounds

  • N-(4-aminophenyl)benzenesulfonamide
  • N-(4-aminophenyl)-4-chlorobenzenesulfonamide
  • N-(4-aminophenyl)-4-methylbenzenesulfonamide

Comparison: N-(4-aminophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, stability, and binding affinity to molecular targets compared to its non-fluorinated analogs. This makes it a valuable compound for developing new drugs and chemical intermediates.

Properties

IUPAC Name

N-(4-aminophenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMPABCBSLHARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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